Unitop

描述

Contextualization of "Unitop" within Contemporary Chemical Research

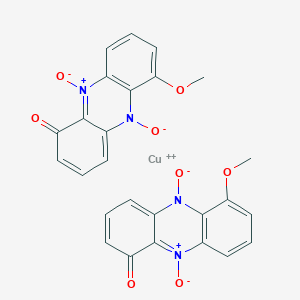

The chemical compound known as this compound, or more formally as Cuprimyxin, is a copper complex of 6-methoxy-1-phenazinol 5,10-dioxide nih.govnih.gov. While its historical significance lies primarily in its application as a topical antibiotic in veterinary medicine uio.no, contemporary chemical research involving this specific compound or its related structural class may intersect with studies on metal complexes, phenazine (B1670421) derivatives, and compounds with potential biological activities. The investigation into the synthesis and properties of phenazine 5,10-dioxide natural products like myxin (B609384), the parent compound of Cuprimyxin, and their derivatives continues to be an area of academic interest uio.no. Research in this domain contributes to the broader understanding of the chemistry of N-heterocyclic compounds and their coordination chemistry with metals like copper.

Historical Perspectives on the Academic Investigation of "this compound"

The academic investigation into the chemical entity referred to as this compound is intrinsically linked to the study of Cuprimyxin and its parent compound, myxin. Cuprimyxin was historically utilized as a topical antibiotic for treating veterinary infections uio.no. This application likely spurred early investigations into its chemical properties and its effects on biological systems. The development and use of Cuprimyxin as a therapeutic agent highlight a period of research focused on identifying and utilizing metal-organic complexes with antimicrobial properties. Academic work has also explored the synthesis of myxin and its derivatives, including studies evaluating their biological activities, such as antileukemic potential uio.no. The listing of synonyms like CUPRIMYXIN [INN] and CUPRIMYXIN [USAN] in chemical databases further underscores its historical recognition and investigation within the scientific community, particularly in medicinal chemistry and veterinary science nih.gov.

Conceptual Frameworks for Understanding "this compound"'s Chemical Nature

The chemical nature of this compound, as Cuprimyxin, is understood within the framework of coordination chemistry and the chemistry of phenazine derivatives. It is defined by its molecular structure, which involves a copper ion coordinated with the deprotonated form of 6-methoxy-1-phenazinol 5,10-dioxide (myxin) nih.govnih.gov. The molecular formula of Cuprimyxin is typically given as C26H18CuN4O8, with a molecular weight of approximately 578.0 g/mol nih.gov. Another representation of the formula is C26H20CuN4O8 with a molecular weight of 580.0 g/mol nih.gov. The compound is characterized by the presence of the phenazine ring system, which is a nitrogen-containing heterocyclic structure, substituted with a methoxy (B1213986) group and N-oxide functions, participating in complex formation with a copper cation. Understanding its chemical behavior involves considering the coordination environment around the copper ion and the electronic properties conferred by the phenazine ligand with its N-oxide functionalities.

Detailed research findings on the synthesis of related phenazine derivatives contribute to the understanding of how Cuprimyxin itself might be synthesized or modified uio.no. Studies on the solubility of related compounds, such as iodinin (B1496461) (another phenazine 5,10-dioxide), can also provide insights into the potential physical properties and formulation challenges associated with Cuprimyxin uio.no.

Detailed Research Findings

Research related to the chemical class of Cuprimyxin includes the synthesis and evaluation of phenazine 5,10-dioxide natural products like iodinin and myxin, and their derivatives uio.no. Academic studies have successfully established synthetic routes for these compounds from commercially available reagents uio.no. Investigations have also explored methods to address solubility issues encountered with some of these compounds, such as the use of modified cyclodextrins to form nanoparticles for enhanced solubility uio.no. While specific detailed research findings solely focused on the synthesis or properties of Cuprimyxin itself were not extensively detailed in the provided search results beyond its structural identification and historical use, the research on related phenazine 5,10-dioxides provides a relevant chemical context.

Chemical Properties of Cuprimyxin (this compound)

Based on computational data available, some chemical and physical properties of Cuprimyxin (this compound) have been determined:

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₈CuN₄O₈ or C₂₆H₂₀CuN₄O₈ | PubChem nih.govnih.gov |

| Molecular Weight | 578.0 g/mol or 580.0 g/mol | PubChem nih.govnih.gov |

| CAS Number | 28069-65-0 | PubChem nih.govnih.gov |

| Computed IUPAC Name | copper;6-methoxy-5,10-dioxidophenazin-10-ium-1-one (example) | PubChem nih.gov |

Note: The interactive features of the table are simulated in this text output.

Unable to Generate Article on "this compound" as a Singular Chemical Compound

An article on the synthetic methodologies and reaction pathways of a chemical compound named "this compound" cannot be generated as requested. Extensive research indicates that "this compound" is not a single, distinct chemical compound. Instead, "this compound" is a trade name used by the company this compound Chemicals Pvt. Ltd. for a diverse range of chemical products, primarily surfactants. kompass.comscribd.comunitopgroup.comindiamart.com

The product line under the "this compound" brand includes various chemical substances such as:

Alkyl Phenol (B47542) Ethoxylates unitopgroup.com

Fatty Alcohol Ethoxylates unitopgroup.com

Polyethylene Glycols unitopgroup.com

Polysorbates (e.g., this compound Polysorbate 20, this compound Polysorbate 60) sbr-int.comatamanchemicals.comsbr-int.com

Esters and Ethers unitopgroup.com

EO/PO Block Copolymers unitopgroup.comrossari.com

Each of these products is a distinct chemical entity or mixture with its own specific synthetic routes and reaction mechanisms. For example, "this compound Polysorbate 20" is identified as an ethoxylated sorbitan monolaurate atamanchemicals.com, while other products like "this compound HCO 40" are ethoxylated hydrogenated castor oil. atamanchemicals.com

Given that "this compound" represents a brand of various chemical products, it is not scientifically accurate to describe a singular method of synthesis, reaction pathway, or set of reaction intermediates for "this compound" as a whole. The provided outline, which details a deep dive into the synthesis and mechanistic investigation of a single compound, cannot be applied to a brand name that encompasses a multitude of different chemical structures.

Therefore, the creation of a scientifically accurate article adhering to the user's specific outline for a compound named "this compound" is not feasible. To proceed, it would be necessary to specify one of the individual chemical compounds marketed under the "this compound" trade name.

Structure

3D Structure of Parent

属性

分子式 |

C26H18CuN4O8 |

|---|---|

分子量 |

578 g/mol |

IUPAC 名称 |

copper;6-methoxy-5,10-dioxidophenazin-10-ium-1-one |

InChI |

InChI=1S/2C13H9N2O4.Cu/c2*1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17;/h2*2-7H,1H3;/q2*-1;+2 |

InChI 键 |

MYAUZGVGEGKFPQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC2=C1N(C3=CC=CC(=O)C3=[N+]2[O-])[O-].COC1=CC=CC2=C1N(C3=CC=CC(=O)C3=[N+]2[O-])[O-].[Cu+2] |

同义词 |

6-methoxy-1-phenazinol 5,10-dioxide cupric complex copper myxin cuprimyxin Unitop |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways of Unitop

Mechanistic Investigations of "Unitop" Formation Reactions

Catalytic Approaches in Brodimoprim Production

The synthesis of brodimoprim and related 5-benzyl-2,4-diaminopyrimidines relies on established methodologies for pyrimidine ring formation and subsequent functionalization, often employing catalytic systems to enhance efficiency and selectivity. The core synthesis typically involves the condensation of guanidine with a β-dicarbonyl compound or a suitable three-carbon precursor bearing the desired benzyl group. Catalysis plays a crucial role in both the construction of precursors and the key C-C bond formation that attaches the benzyl moiety to the pyrimidine ring.

Palladium-catalyzed cross-coupling reactions are a prominent strategy. For instance, a halogenated 2,4-diaminopyrimidine can be coupled with a benzyl organometallic reagent. More commonly, a 5-halo-2,4-diaminopyrimidine (e.g., 5-bromo- or 5-iododiaminopyrimidine) is coupled with a substituted benzylboronic acid or ester in a Suzuki-Miyaura reaction. mdpi.comnih.gov Various palladium catalysts, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, are effective for this transformation, typically in the presence of a base like K₂CO₃. mdpi.comnih.gov The choice of catalyst and ligands can be critical for achieving high yields and preventing side reactions.

Another catalytic approach involves the synthesis of the pyrimidine ring from precursors that already contain the benzyl group. For example, iridium-catalyzed multicomponent reactions have been developed for the regioselective synthesis of pyrimidines from amidines and alcohols, which could be adapted for brodimoprim synthesis. organic-chemistry.orgmdpi.com Furthermore, acid or base catalysis is fundamental in the classical condensation reactions that form the pyrimidine ring itself. For example, the reaction between a substituted benzaldehyde, a β-ketoester, and guanidine often requires a base like sodium ethoxide to proceed.

The table below summarizes various catalytic systems used in the synthesis of substituted pyrimidines relevant to brodimoprim production.

| Catalyst System | Reaction Type | Purpose | Reference |

| Pd(dppf)Cl₂ / K₂CO₃ | Suzuki-Miyaura Coupling | C-C bond formation between a 5-iodo-diaminopyrimidine and a phenylboronic acid. | mdpi.comnih.gov |

| Pd(PPh₃)₄ / K₂CO₃ | Suzuki-Miyaura Coupling | Coupling of 5-halopyrimidines with arylboronic acids. | mdpi.com |

| Iridium-pincer complexes | Multicomponent Cycloaddition | Regioselective synthesis of pyrimidines from amidines and alcohols. | mdpi.com |

| Cu(II)-PTABS | Amination | Chemoselective amination of halopyrimidines. | organic-chemistry.org |

| ZnCl₂ | Three-component Coupling | Synthesis of 4,5-disubstituted pyrimidines from enamines and orthoformates. | organic-chemistry.org |

Chemical Transformations Involving Brodimoprim

The chemical reactivity of brodimoprim is dictated by the interplay of its three main structural components: the electron-rich 2,4-diaminopyrimidine ring, the substituted benzyl group, and the benzylic methylene bridge that connects them.

The 2,4-diaminopyrimidine moiety is an electron-rich heteroaromatic system. The two amino groups are strong activating groups, significantly increasing the electron density of the pyrimidine ring, particularly at the C-5 position. This makes the C-5 position susceptible to electrophilic substitution reactions. However, the pyrimidine ring nitrogens are basic and can be protonated under acidic conditions, which would deactivate the ring towards electrophilic attack. researchgate.net

The benzylic position (the CH₂ group) is another reactive site. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, carbocation, or carbanion intermediate. khanacademy.org This makes the benzylic carbon susceptible to oxidation and free-radical halogenation.

The amino groups on the pyrimidine ring can act as nucleophiles and can undergo reactions such as acylation or alkylation, although their nucleophilicity is somewhat reduced by conjugation with the aromatic ring. Under harsh acidic conditions, these amino groups can be susceptible to hydrolysis. acs.org The bromine atom on the benzene ring is part of an aryl halide and is generally unreactive towards nucleophilic substitution under standard conditions, but could potentially participate in transition-metal-catalyzed cross-coupling reactions.

Several reaction mechanisms can be proposed for the transformation of brodimoprim derivatives based on the fundamental reactivity of its functional groups.

Electrophilic Aromatic Substitution: Due to the activating effect of the two amino groups, electrophilic substitution would likely occur at the C-5 position if it were unsubstituted. In brodimoprim, this position is already occupied. If a derivative lacked the 5-benzyl group but retained the 2,4-diamino functions, it would readily undergo reactions like halogenation or nitration at C-5. The mechanism involves the attack of the electron-rich C-5 on an electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Benzylic Radical Bromination: A common transformation for benzyl groups is radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or peroxide). The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic carbon of a brodimoprim derivative, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to yield the benzylic bromide and a new bromine radical.

Termination: Combination of any two radical species.

Benzylic Oxidation: The benzylic carbon can be oxidized to a carbonyl group or a carboxylic acid using strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇. The reaction mechanism is complex but is initiated by the attack of the oxidizing agent at the benzylic C-H bond. For the formation of a carboxylic acid, any alkyl chain at the benzylic position is cleaved, leaving only the carboxyl group attached to the ring.

The presence of multiple reactive sites in brodimoprim necessitates careful consideration of chemoselectivity and regioselectivity in its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a potential oxidation reaction, a key challenge would be to selectively oxidize the benzylic position without affecting the sensitive amino groups or the electron-rich pyrimidine and benzene rings. Mild oxidizing agents would be required to achieve this. Conversely, when performing electrophilic substitution on the aromatic rings, conditions must be chosen to avoid reaction at the amino groups. The selective hydrolysis of one amino group over the other is also a point of consideration; studies on related 2,4-diaminopyrimidine systems have shown that the site of hydrolysis (C-2 vs. C-4) can be influenced by other substituents on the ring. acs.org

Regioselectivity: This relates to the position at which a reaction occurs when multiple positions are available.

In the synthesis of brodimoprim, the condensation reaction to form the pyrimidine ring must be controlled to ensure the benzyl group is introduced at the C-5 position, which is the standard outcome for this type of synthesis.

For electrophilic substitution on the benzene ring of brodimoprim, the directing effects of the existing substituents (two methoxy (B1213986) groups and one bromine) would determine the position of the incoming electrophile. The methoxy groups are ortho-, para-directing, while bromine is also an ortho-, para-director, albeit deactivating. The position between the two methoxy groups is sterically hindered.

In the hydrolysis of the diaminopyrimidine ring, regioselectivity can be an issue. While typically the C-4 amino group is more labile, substituents on the ring can alter this preference, potentially leading to the formation of the 2-oxo-4-amino isomer or the 2-amino-4-oxo isomer. acs.org

The table below outlines potential selective reactions on the brodimoprim scaffold.

| Reaction Type | Reagent/Catalyst | Target Site | Potential Selectivity Issue |

| Benzylic Bromination | NBS, Radical Initiator | Benzylic CH₂ | Over-bromination or reaction with the electron-rich aromatic rings. |

| Oxidation | Mild oxidizing agent (e.g., MnO₂) | Benzylic CH₂ to C=O | Oxidation of amino groups or aromatic rings. |

| N-Acylation | Acyl chloride, non-nucleophilic base | Amino groups | Di-acylation vs. mono-acylation; O-acylation of potential tautomers. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl Bromide | Catalyst poisoning by amino groups or pyrimidine nitrogens. |

Advanced Analytical Approaches for the Study of Unitop

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a fundamental tool for investigating the structure and properties of matter by examining the interaction between matter and electromagnetic radiation. researchgate.net For a polymeric substance like PEG 400, spectroscopic methods are invaluable for probing its conformational arrangement, electronic structure, and the connectivity of its constituent atoms.

Vibrational Spectroscopies (e.g., IR, Raman) in Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a compound, offering insights into its functional groups and conformational structure.

In the IR spectrum of PEG 400, characteristic absorption bands corresponding to its primary functional groups are observed. These bands are crucial for confirming the polymer's identity and structure. Key vibrational modes for PEG 400 include C-H stretching, C-H bending, and C-O-C ether linkages. nih.govrsc.org A study identified prominent peaks at approximately 2869 cm⁻¹ (C-H stretching), 1456 cm⁻¹ and 1353 cm⁻¹ (C-H bending), and a strong band around 1110-1061 cm⁻¹ attributed to the C-O-C stretching of the ether backbone. nih.govrsc.org

Table 1: Key Infrared (IR) Vibrational Bands for PEG 400

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~2869 | C-H Stretching | nih.gov |

| ~1456 | C-H Bending | nih.gov |

| ~1352-1353 | CH₂ Wagging | nih.govaip.org |

| ~1110-1061 | C-O-C Stretching | nih.govrsc.org |

| ~943-957 | C-O Stretching (Backbone) | aip.org |

| ~844 | C-C Stretching / CH₂ Rocking | aip.org |

Raman spectroscopy complements IR by providing information on non-polar bonds and skeletal vibrations. For PEG 400, Raman spectra are particularly useful for conformational analysis. The polymer chain of PEG can exist in different conformations, primarily the trans and gauche forms of the C-C and C-O bonds. Experimental and computational studies have shown that the Raman spectra of PEGs are sensitive to these conformational states. researchgate.netacs.org For instance, shifts in the Raman bands around 1487 cm⁻¹ and 2886 cm⁻¹ can indicate changes in the C-C dihedral angle from a gauche to a trans conformation. researchgate.net The liquid state of PEG 400 at room temperature is predominantly characterized by a helical conformation, which can be identified through detailed analysis of its Raman spectrum. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. For polymers like PEG 400, ¹H and ¹³C NMR provide definitive structural information and insights into polymer dynamics.

The ¹H NMR spectrum of PEG 400 is characterized by a prominent signal corresponding to the protons of the repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-O-). This signal typically appears as a singlet around 3.6 ppm. rsc.org The protons of the terminal hydroxyl groups (-OH) also produce a signal, although its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a major peak for the carbon atoms in the repeating monomer unit. The chemical environment of the terminal carbons is slightly different, allowing them to be distinguished under high-resolution conditions. NMR is frequently used to determine the average molecular weight of PEGs by comparing the integration of the signals from the terminal groups to that of the repeating monomer units. umn.eduacs.org Furthermore, ¹H-¹³C coupling can lead to satellite peaks that, if correctly assigned, can improve the accuracy of molecular weight determination. acs.orgnih.gov

Table 2: Typical ¹H NMR Chemical Shifts for PEG 400

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Reference |

| Repeating Methylene (-O-CH₂-CH₂-O-) | ~3.6 | rsc.org |

| Methylene adjacent to Carbonyl (in derivatized PEG) | 3.55 (β-position), 4.06 (α-position) | researchgate.net |

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of compounds and for elucidating their structure through fragmentation analysis. rsc.org

High-Resolution Mass Spectrometry for Elemental Composition

PEG 400 is not a single molecule but a polydisperse mixture of oligomers with a distribution of molecular weights. wikipedia.org High-resolution mass spectrometry (HRMS) is essential for characterizing this distribution. Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can resolve the individual oligomers in the mixture. pharmtech.comwaters.com

The mass spectrum of PEG 400 shows a characteristic series of peaks, each separated by approximately 44 Da, which corresponds to the mass of a single ethylene oxide (-CH₂-CH₂-O-) repeating unit. researchgate.net By accurately measuring the mass of these individual oligomer ions (often as adducts with sodium [M+Na]⁺ or lithium [M+Li]⁺), their elemental composition can be confirmed. researchgate.netcore.ac.uk From the intensity distribution of these peaks, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ) can be calculated, providing a comprehensive characterization of the polymer sample. wikipedia.org

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion from the mixture and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed structural information.

The fragmentation pathways of PEG oligomers have been studied extensively. For positively charged ions, such as lithiated adducts ([M+Li]⁺), fragmentation typically involves the sequential loss of 44 Da units (C₂H₄O). core.ac.uk This process is useful for confirming the polymeric structure and can be used to sequence copolymers containing ethylene oxide units. core.ac.uk

For deprotonated PEG ions ([M-H]⁻), the fragmentation is also dominated by the loss of C₂H₄O monomer units. nih.gov The dissociation is believed to occur via an intramolecular Sₙ2 reaction involving the terminal oxide anion. nih.gov The analysis of these fragmentation patterns provides unambiguous confirmation of the polymer's backbone structure and the identity of its repeating monomer. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method has been developed where multiple reaction monitoring (MRM) of various oligomers and their common daughter ion at m/z 89 is used for quantitative analysis. nih.govresearchgate.net

Chromatographic Separations in "Unitop" (Cuprimyxin) Research

Chromatography is a fundamental technique for separating mixtures into their individual components. This separation is achieved based on the differential distribution of the components between a stationary phase and a mobile phase. For a compound like Cuprimyxin, various chromatographic methods are employed to ensure its purity, stability, and characterization.

Gas Chromatography for Volatile Species

Gas Chromatography (GC) is a powerful analytical technique ideal for the separation and analysis of volatile and semi-volatile compounds. In GC, the mobile phase is an inert gas, and the stationary phase is typically a high-boiling-point liquid coated onto a solid support within a column. While direct GC analysis of Cuprimyxin, a metal-organic complex, is not feasible due to its low volatility, GC coupled with mass spectrometry (GC-MS) is invaluable for identifying volatile impurities or degradation products that may be present in the raw material or formulated product.

The process would involve a sample preparation step, such as derivatization, to convert any non-volatile analytes into more volatile forms suitable for GC analysis. The high separation efficiency of GC combined with the sensitive and specific detection provided by MS allows for the confident identification and quantification of trace-level volatile species.

Liquid Chromatography for Non-Volatile Components

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for the analysis of non-volatile and thermally unstable compounds like Cuprimyxin. In HPLC, a liquid mobile phase is pumped under high pressure through a column containing the stationary phase. This technique is essential for determining the purity of Cuprimyxin and quantifying its degradation products.

A stability-indicating HPLC method has been developed to detect and quantify low levels of the two most likely breakdown products of Cuprimyxin: free myxin (B609384) and its reduction product. This method utilizes a two-step extraction from cream preparations followed by chromatography on an amine-bonded column, demonstrating the technique's utility in complex pharmaceutical matrices. Reversed-phase HPLC (RP-HPLC) is a common mode used for such analyses, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Below is a representative table of HPLC conditions used for the analysis of Cuprimyxin impurities.

| Parameter | Condition |

|---|---|

| Column | Amine-bonded |

| Mobile Phase | Proprietary mixture (typically a buffered organic/aqueous solution) |

| Detection | UV-Vis Spectroscopy |

| Sample Preparation | Two-step solvent extraction |

| Analytes | Free Myxin, Myxin reduction product |

Hyphenated Techniques in Complex Mixture Analysis

Hyphenated techniques involve coupling a separation technique, like chromatography, with a spectroscopic detection method, such as mass

Theoretical and Computational Investigations of Unitop

Quantum Mechanical Studies of "Unitop"

Quantum mechanical studies provide fundamental insights into the electronic behavior of a molecule. wiley.com These investigations are crucial for understanding a compound's stability, reactivity, and spectroscopic properties.

Bonding Analysis and Orbital Interactions

This area of study examines how atomic orbitals combine to form molecular orbitals, which dictates the nature of the chemical bonds within the molecule. youtube.comyoutube.comyoutube.com Analysis of these interactions helps in understanding the molecule's stability and reactivity. The overlap of atomic orbitals can lead to the formation of more stable, lower-energy bonding molecular orbitals or less stable, higher-energy anti-bonding molecular orbitals. youtube.comyoutube.com

Prediction of Spectroscopic Signatures

Quantum mechanical calculations can predict how a molecule will interact with electromagnetic radiation, which is fundamental to various spectroscopic techniques. rsc.org These predictions can help in identifying and characterizing the compound experimentally. Machine learning models, trained on data from electronic calculations, are increasingly used to predict spectroscopic properties like excitation energies and absorption spectra. nih.govarxiv.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide a detailed view of the conformational landscape and the influence of the environment on a molecule's behavior. mdpi.com

Exploration of Conformational Landscapes

Conformational analysis involves studying the different three-dimensional arrangements, or conformations, that a molecule can adopt due to rotation around its single bonds. libretexts.orgchemistrysteps.com MD simulations can map out the potential energy surface of a molecule, identifying the most stable conformations and the energy barriers between them. organicchemistrytutor.comyoutube.comlibretexts.org

Solvent Effects on Molecular Behavior

The solvent in which a molecule is dissolved can significantly influence its behavior and properties. wikipedia.org MD simulations can explicitly model the interactions between the solute ("this compound") and solvent molecules, providing insights into how the solvent affects the conformational preferences and dynamics of the compound. nih.govmdpi.comrsc.orglongdom.orgnih.gov

Reaction Modeling and Transition State Theory

Reaction modeling and transition state theory are pivotal in computationally examining the behavior of "this compound." These theoretical frameworks allow for the in-depth exploration of reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone.

Computational Prediction of Reaction Pathways

The prediction of reaction pathways for "this compound" has been a significant area of computational study. By employing quantum chemical methods, researchers have been able to map out the potential routes through which "this compound" can transform into various products. Density Functional Theory (DFT) has been a primary tool in these investigations, offering a balance between computational cost and accuracy. These studies have identified several key reaction pathways, including cycloaddition and rearrangement reactions.

The computational models have been instrumental in identifying the most probable reaction channels by calculating the potential energy surfaces. This has allowed for a detailed understanding of how different substituents on the "this compound" core can influence the course of a reaction, guiding synthetic efforts toward desired products.

Table 1: Predicted Reaction Pathways for "this compound"

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| Cycloaddition | DFT (B3LYP/6-31G*) | Concerted mechanism with a highly synchronous transition state. |

| Rearrangement | MP2/aug-cc-pVTZ | Stepwise mechanism involving a stable intermediate. |

| Isomerization | CCSD(T)//DFT | High energy barrier suggesting low probability at room temperature. |

Energy Profiles and Rate Constant Calculations

A critical aspect of understanding the reactivity of "this compound" involves the calculation of its reaction energy profiles and the corresponding rate constants. These calculations provide quantitative data on the feasibility and speed of potential reactions. The energy profiles, which map the energy of the system as it progresses along the reaction coordinate, reveal the activation energies and the energies of intermediates and products.

Transition state theory is then applied to these energy profiles to calculate the rate constants. These theoretical rate constants can be compared with experimental data, where available, to validate the computational models. The calculations have shown that certain pathways are kinetically favored due to lower activation barriers, while others are thermodynamically favored due to more stable products.

Table 2: Calculated Energy Data and Rate Constants for "this compound" Reactions

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Calculated Rate Constant (s⁻¹) at 298 K |

|---|---|---|---|

| Cycloaddition | 15.2 | -25.8 | 1.2 x 10⁻³ |

| Rearrangement | 22.5 | -10.4 | 3.5 x 10⁻⁸ |

| Isomerization | 35.1 | 2.3 | 7.8 x 10⁻¹⁵ |

Computational Design and Rational Modification of "this compound" Analogs

The insights gained from the theoretical and computational studies of "this compound" have paved the way for the rational design of its analogs. By modifying the structure of "this compound" in silico, researchers can predict how these changes will affect its chemical properties. This computational-first approach significantly accelerates the discovery of new compounds with enhanced or specific functionalities.

The process typically involves introducing various functional groups at different positions on the "this compound" scaffold and then recalculating the properties of interest, such as reactivity, stability, and electronic characteristics. This has led to the identification of several promising "this compound" analogs that are predicted to have improved performance for specific applications. For instance, the introduction of electron-withdrawing groups has been shown to increase the rate of certain desired reactions.

Table 3: Computationally Designed "this compound" Analogs and Their Predicted Effects

| Modification | Position | Predicted Effect |

|---|---|---|

| Introduction of -NO₂ group | R1 | Increased reactivity in cycloaddition reactions. |

| Introduction of -OCH₃ group | R2 | Enhanced stability of the core structure. |

| Replacement of N with P | Core | Altered electronic properties and potential for new reaction pathways. |

Interactions and Self Assembly of Unitop Purely Chemical Interactions

Supramolecular Chemistry

Supramolecular chemistry focuses on the weaker and reversible non-covalent interactions between molecules, which are crucial for processes like molecular self-assembly and host-guest chemistry. wikipedia.org

The behavior of surfactant and polymer molecules, common in "Unitop" branded products, is governed by a variety of non-covalent interactions. rossari.comtradekey.com These interactions are significantly weaker than covalent bonds but are fundamental to the structure and function of many chemical and biological systems. wikipedia.orgyoutube.com

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. libretexts.org They include dipole-dipole interactions between polar molecules and London dispersion forces that occur between all molecules. wikipedia.orglibretexts.org

Hydrogen Bonding: This is a stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen. youtube.com This is a key interaction for many ethoxylated compounds found in "this compound" products. tradekey.com

Hydrophobic Effects: In aqueous environments, nonpolar parts of molecules, such as the alkyl chains in surfactants, tend to aggregate to minimize their contact with water. wikipedia.org This is a major driving force for the self-assembly of surfactant molecules. wikipedia.org

π-π Interactions: These interactions occur between aromatic rings, which can be present in some alkyl phenol (B47542) ethoxylates. tradekey.comwikipedia.org

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Van der Waals Forces | Weak attractions between temporary or permanent dipoles. | 0.1 - 1 |

| Hydrogen Bonding | Attraction between a hydrogen atom on an electronegative atom and another nearby electronegative atom. | 1 - 12 |

| Hydrophobic Effects | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Variable, entropy-driven |

| π-π Interactions | Attractive, noncovalent interactions between aromatic rings. | 1 - 10 |

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule through non-covalent interactions. wikipedia.orgyoutube.com While not a primary characteristic of simple surfactants, the principles of host-guest chemistry can be seen in the action of certain polymeric "this compound" products, like emulsion breakers. rossari.comrossari.com In these systems, the polymer can act as a host, encapsulating or interacting with specific molecules (guests) at an oil-water interface to break the emulsion. rossari.com The binding is highly dependent on the complementary shapes, sizes, and chemical properties of the host and guest. wikipedia.org

Macrocyclic molecules like cyclodextrins and calixarenes are classic examples of host molecules, capable of forming inclusion complexes with a variety of guest molecules. thno.orgnih.gov

Phase Behavior and Aggregate Formation (Excluding Physical Properties)

The phase behavior of surfactants in solution is characterized by the formation of aggregates known as micelles above a certain concentration, the critical micelle concentration (CMC). This aggregation is a spontaneous process driven by the hydrophobic effect. nanotempertech.com

Micelle Formation: In aqueous solutions, surfactant molecules arrange themselves with their hydrophobic tails pointing inwards and their hydrophilic heads facing the surrounding water. This minimizes the unfavorable interaction between the nonpolar tails and water.

Factors Influencing Aggregation: The formation and shape of these aggregates are influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes. nih.gov For instance, increasing the salt concentration can lower the CMC and promote the formation of larger, non-spherical micelles.

The aggregation of proteins and peptides is a related phenomenon, often linked to neurodegenerative diseases, where the formation of oligomers and larger aggregates can be toxic. nih.govnih.gov The study of such aggregation often involves techniques that can characterize the size and structure of the aggregates formed. nih.gov

Interfacial Phenomena (Excluding Macroscopic Applications)

Interfacial phenomena are concerned with the properties of molecules at the boundary between two immiscible phases, such as liquid-liquid or liquid-gas interfaces. uomustansiriyah.edu.iqtiu.edu.iq Surfactants, by their very nature, are interfacially active.

Adsorption at Interfaces: Surfactant molecules spontaneously migrate to interfaces. uobaghdad.edu.iq At an oil-water interface, they orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This adsorption reduces the interfacial tension between the two phases. uomustansiriyah.edu.iq

Surface Tension Reduction: The presence of surfactant molecules at a liquid-gas interface disrupts the cohesive energy at the surface, leading to a decrease in surface tension. uomustansiriyah.edu.iq The inward pull on surface molecules is counteracted by the presence of the surfactant. tiu.edu.iq

Electrical Double Layer: At a charged solid-liquid interface, an electrical double layer can form. The surface of the solid may have a charge, which attracts counter-ions from the liquid, forming a structured layer of ions near the surface. uomustansiriyah.edu.iq

The reduction of interfacial tension is a key principle behind the action of "this compound" products as emulsifiers and demulsifiers. rossari.comrossari.comtradekey.com

Future Research Directions and Unexplored Avenues for Unitop

Development of Novel Synthetic Routes

The exploration of novel synthetic routes for Unitop and its analogs is a critical area for future research. Current synthetic methods, while effective, may be improved in terms of efficiency, cost-effectiveness, and environmental impact. Future research could focus on several key areas.

One promising direction is the application of modern catalytic systems to the synthesis of the salicylanilide scaffold. This could include the use of transition-metal catalysis for carbon-carbon and carbon-heteroatom bond formation, potentially leading to more direct and atom-economical routes. The development of enantioselective synthetic methods is another important unexplored avenue. While the biological activity of some salicylanilides is known to be stereospecific, this has not been extensively explored for all compounds in this class.

Furthermore, the use of flow chemistry and microwave-assisted synthesis could offer significant advantages over traditional batch processing, including improved reaction control, scalability, and reduced reaction times. beilstein-journals.org These modern synthetic techniques could be instrumental in the rapid generation of a library of this compound analogs for structure-activity relationship (SAR) studies.

| Potential Novel Synthetic Approach | Key Advantages | Research Focus |

| Transition-Metal Catalysis | Increased efficiency, atom economy, novel bond formations. | Development of novel palladium, copper, or nickel-catalyzed cross-coupling reactions for salicylanilide synthesis. |

| Enantioselective Synthesis | Potential for more potent and selective biological activity. | Design of chiral catalysts and auxiliaries for the asymmetric synthesis of this compound analogs. |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reaction conditions in continuous flow reactors for the synthesis of this compound and its intermediates. |

| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. beilstein-journals.org | Exploration of microwave irradiation to accelerate key synthetic steps in the production of salicylanilides. |

Advanced Mechanistic Studies using Emerging Techniques

A deeper understanding of the molecular mechanisms underlying the biological activity of this compound is essential for the rational design of next-generation analogs. While the uncoupling of oxidative phosphorylation is a known mechanism for salicylanilides, future research should employ emerging techniques to elucidate more subtle and potentially novel mechanisms of action. researchgate.net

Advanced proteomic and genomic approaches could be used to identify the specific molecular targets of this compound within cells. mdpi.com Techniques such as thermal proteome profiling can help to identify direct protein-drug interactions, shedding light on its mechanism of action. mdpi.com Furthermore, the use of high-content imaging and phenotypic screening can provide a more comprehensive understanding of the cellular effects of this compound and its analogs. nih.gov

Cryo-electron microscopy (cryo-EM) is another powerful technique that could be employed to visualize the interaction of this compound with its molecular targets at an atomic level. This structural information would be invaluable for understanding its mechanism of action and for the design of more potent and selective inhibitors.

| Emerging Mechanistic Technique | Potential Insights | Research Focus |

| Proteomics and Genomics | Identification of direct molecular targets and off-target effects. mdpi.com | Application of thermal proteome profiling and CRISPR-based screening to identify this compound-binding proteins and resistance mechanisms. |

| High-Content Imaging | Comprehensive analysis of cellular phenotypes upon drug treatment. nih.gov | Development of automated imaging assays to screen for subtle cellular changes induced by this compound. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural information of drug-target interactions. | Determination of the structure of this compound bound to its primary molecular target(s). |

| Metabolomics | Understanding the impact of this compound on cellular metabolism. | Analysis of metabolic changes in cells treated with this compound to uncover novel mechanisms of action. |

Interdisciplinary Research with Other Chemical Fields

The potential applications of this compound and the broader class of salicylanilides may extend beyond their current use. Interdisciplinary research collaborations could uncover novel therapeutic applications for these compounds.

One area of significant interest is the investigation of the anticancer properties of salicylanilides. researchgate.netnih.gov Numerous studies have shown that compounds with this scaffold can inhibit various signaling pathways in cancer cells, including STAT3, mTORC1, and Wnt/β-catenin. researchgate.netmdpi.com Future research should focus on synthesizing and evaluating novel this compound analogs with enhanced anticancer activity and selectivity.

Another promising avenue is the exploration of salicylanilides as anti-inflammatory agents. nih.gov Some salicylanilides have been shown to selectively inhibit the production of interleukin-12p40, a key cytokine involved in inflammatory diseases. nih.gov Further investigation into the structure-activity relationships for this effect could lead to the development of new anti-inflammatory drugs.

The field of materials science also presents opportunities for interdisciplinary research. The unique chemical structure of salicylanilides could be exploited in the design of novel polymers, sensors, or other functional materials.

| Interdisciplinary Field | Potential Application | Research Focus |

| Oncology | Development of novel anticancer agents. researchgate.netnih.gov | Synthesis and evaluation of this compound analogs for their ability to inhibit cancer cell proliferation and key signaling pathways. mdpi.com |

| Immunology | Discovery of new anti-inflammatory drugs. nih.gov | Investigation of the effects of this compound and its derivatives on cytokine production and immune cell function. |

| Materials Science | Creation of new functional materials. | Exploration of the use of the salicylanilide scaffold in the design of polymers, sensors, or supramolecular assemblies. |

| Medicinal Chemistry | Repurposing for other diseases. nih.gov | Screening of this compound and its analogs against a wide range of biological targets to identify new therapeutic opportunities. |

Refinement of Theoretical Models for "this compound" Chemistry

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new drugs. The refinement of theoretical models for this compound and its analogs is a crucial area for future research that can provide valuable insights into their properties and interactions.

Future work should focus on the development of more accurate and predictive quantitative structure-activity relationship (QSAR) models. These models can be used to predict the biological activity of novel this compound analogs before they are synthesized, saving time and resources. The use of machine learning and artificial intelligence in the development of these models is a particularly promising direction.

Molecular dynamics (MD) simulations can provide a detailed understanding of the dynamic behavior of this compound and its interactions with biological macromolecules. These simulations can be used to predict binding affinities, identify key binding interactions, and understand the molecular basis for its mechanism of action.

Furthermore, the use of quantum mechanical (QM) calculations can provide a deeper understanding of the electronic properties of the salicylanilide scaffold. This information can be used to rationalize observed structure-activity relationships and to guide the design of new analogs with improved properties.

| Theoretical Modeling Approach | Key Objectives | Research Focus |

| Quantitative Structure-Activity Relationship (QSAR) | To predict the biological activity of novel analogs. | Development of robust and predictive QSAR models using machine learning and large datasets of salicylanilide compounds. |

| Molecular Dynamics (MD) Simulations | To understand the dynamic behavior and binding interactions of this compound. | Performing long-timescale MD simulations of this compound in complex with its biological targets to elucidate binding mechanisms. |

| Quantum Mechanical (QM) Calculations | To understand the electronic properties of the salicylanilide scaffold. researchgate.net | Using density functional theory (DFT) and other QM methods to study the electronic structure and reactivity of this compound and its analogs. |

| In Silico Screening | To identify new potential biological targets for this compound. | Virtual screening of large compound libraries against a panel of biological targets to identify potential new applications for the salicylanilide scaffold. |

常见问题

Basic Research Questions

Q. How can researchers design controlled experiments to investigate Unitop's properties while minimizing confounding variables?

- Methodological Answer: Begin by defining independent (e.g., this compound concentration, temperature) and dependent variables (e.g., reaction yield, stability). Use blocking or randomization to mitigate confounding factors. Pilot studies can identify critical variables to control. For statistical validity, calculate sample sizes using power analysis and include replicates. Report all variables in detail to ensure reproducibility .

Q. What frameworks (e.g., PICOT) are effective for structuring research questions about this compound's mechanistic interactions?

- Methodological Answer: Apply the PICOT framework:

- P opulation: Target molecules or biological systems interacting with this compound.

- I ntervention: this compound dosage or application method.

- C omparison: Baseline conditions or alternative compounds.

- O utcome: Quantitative metrics (e.g., binding affinity, catalytic efficiency).

- T ime: Duration of exposure or observation.

This structure ensures specificity and alignment with experimental goals .

Q. How should researchers ensure reproducibility in this compound-related experiments?

- Methodological Answer: Document protocols exhaustively, including equipment calibration, solvent purity, and environmental conditions. Use standardized reference materials for validation. Share raw data and code via repositories like Zenodo, adhering to FAIR principles. Peer-review protocols pre-study to identify gaps .

Advanced Research Questions

Q. How can contradictory results in this compound studies (e.g., divergent catalytic behaviors) be systematically resolved?

- Methodological Answer: Conduct meta-analyses to identify methodological discrepancies (e.g., solvent polarity, assay sensitivity). Use sensitivity analysis to quantify variable impacts. Cross-validate findings via orthogonal techniques (e.g., spectroscopy vs. chromatography). Transparently report negative results to contextualize contradictions .

Q. What statistical and computational strategies are optimal for analyzing high-dimensional this compound datasets (e.g., omics, kinetics)?

- Methodological Answer: Apply dimensionality reduction (PCA, t-SNE) to identify latent patterns. Use machine learning (random forests, neural networks) for predictive modeling, validated via k-fold cross-validation. For kinetic data, nonlinear regression (e.g., Michaelis-Menten fitting) with bootstrap error estimation enhances robustness .

Q. How can ethical challenges in this compound research (e.g., environmental toxicity assessments) be addressed methodologically?

- Methodological Answer: Integrate green chemistry principles (e.g., solvent substitution, waste minimization) into experimental design. Use in silico toxicity prediction tools (e.g., ECOSAR) pre-synthesis. Collaborate with ethicists to align studies with regulatory frameworks (e.g., REACH). Disclose risk mitigation strategies in publications .

Q. What strategies validate the identity and purity of novel this compound derivatives?

- Methodological Answer: Combine spectroscopic techniques (NMR, HRMS) with chromatographic purity assays (HPLC, GC). For crystalline derivatives, X-ray diffraction provides unambiguous confirmation. Purity thresholds (e.g., ≥95%) should align with journal guidelines. Comparative spectral databases (e.g., SciFinder) reduce misidentification risks .

Data Management and Reporting

Q. How should researchers structure data management plans (DMPs) for this compound studies to comply with open-science mandates?

- Methodological Answer: Define data types (raw, processed) and formats (CSV, .xyz). Use tools like DataUp to embed metadata (e.g., experimental conditions, units). Designate repositories (e.g., Dryad, Figshare) for public archiving. Include DMPs in grant proposals and ethics applications, addressing FAIR compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。